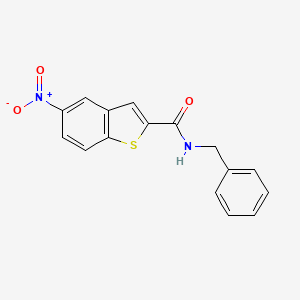

N-benzyl-5-nitro-1-benzothiophène-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C16H12N2O3S. It is known for its unique structure, which includes a benzothiophene core substituted with a benzyl group, a nitro group, and a carboxamide group.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that N-benzyl-5-nitro-1-benzothiophene-2-carboxamide exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action is thought to involve interference with bacterial cellular processes, potentially through the formation of reactive intermediates from the nitro group.

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has been reported to inhibit the proliferation of neoplastic cells by inducing apoptosis and arresting cell growth. This is largely attributed to its ability to inhibit histone deacetylase, which plays a critical role in regulating gene expression related to tumor suppression . A detailed study showed that compounds similar to N-benzyl-5-nitro-1-benzothiophene-2-carboxamide could selectively induce terminal differentiation in cancer cells, suggesting its utility in cancer therapy .

Antimalarial Activity

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide has also shown promise as an antimalarial agent. It targets both the liver and blood stages of the malaria parasite, Plasmodium falciparum, which is crucial for effective treatment strategies. In vitro studies have demonstrated its ability to inhibit parasite growth significantly, indicating potential for further development in malaria treatment .

Synthesis and Optimization

The synthesis of N-benzyl-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions, which can be optimized for enhanced yield and purity. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction processes. The optimization of these synthetic routes is essential for industrial applications and large-scale production.

Comparative Analysis with Related Compounds

To better understand the unique attributes of N-benzyl-5-nitro-1-benzothiophene-2-carboxamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| N-benzyl-5-amino-1-benzothiophene-2-carboxamide | Contains an amino group instead of a nitro group | Potentially different biological activity due to amino substitution |

| N-benzyl-5-chloro-1-benzothiophene-2-carboxamide | Chloro substitution at the 5-position | Altered reactivity and possibly different pharmacological properties |

| N,N-dibenzyl-5-nitro-1-benzothiophene-2-carboxamide | Two benzyl groups attached to nitrogen | Enhanced steric effects and reactivity compared to single benzyl substitution |

This table highlights how the presence of different functional groups can influence the biological activity and chemical behavior of benzothiophene derivatives.

Future Research Directions

Continued research on N-benzyl-5-nitro-1-benzothiophene-2-carboxamide is essential for elucidating its full therapeutic potential. Future studies should focus on:

- Detailed mechanistic studies to understand its interactions with specific molecular targets.

- Clinical trials to evaluate its efficacy and safety in humans.

- Development of analogs with improved potency and selectivity against target diseases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzothiophene to introduce the nitro group. This is followed by the benzylation of the resulting nitrobenzothiophene to attach the benzyl group. Finally, the carboxamide group is introduced through an amide formation reaction .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Common reagents for nucleophilic substitution include alkyl halides and strong bases

Major Products Formed

Reduction: Reduction of the nitro group forms N-benzyl-5-amino-1-benzothiophene-2-carboxamide.

Substitution: Substitution of the benzyl group can lead to various derivatives depending on the substituent introduced

Mécanisme D'action

The mechanism of action of N-benzyl-5-nitro-1-benzothiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-benzyl-5-amino-1-benzothiophene-2-carboxamide: Formed by the reduction of the nitro group.

N-benzyl-5-chloro-1-benzothiophene-2-carboxamide: Formed by the substitution of the nitro group with a chlorine atom

Uniqueness

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide is unique due to the presence of both a nitro group and a benzyl group on the benzothiophene core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Activité Biologique

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C15H12N2O3S

- Molecular Weight : Approximately 288.33 g/mol

- The compound features a benzothiophene core with a nitro group and a benzyl substituent, which may enhance its lipophilicity and biological activity compared to similar compounds.

The mechanism of action for N-benzyl-5-nitro-1-benzothiophene-2-carboxamide is not fully elucidated, but it is believed to involve:

- Bioreduction of the Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Interaction with Enzymes and Receptors : The benzothiophene core may modulate the activity of specific enzymes or receptors, contributing to its therapeutic effects.

Antimicrobial Properties

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide has shown promise as an antimicrobial agent. Preliminary studies suggest:

- Inhibition of Bacterial Growth : The compound exhibits significant antibacterial activity against various strains, although specific MIC (Minimum Inhibitory Concentration) values were not detailed in the available literature.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties:

- Cell Line Studies : In vitro assays on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) have been conducted. The compound's efficacy was tested using the MTT assay, which measures cell viability .

| Cell Line | Concentration Tested (µM) | Observed Effect |

|---|---|---|

| HeLa | 1, 5, 25 | No significant cytotoxicity observed |

| A549 | 1, 5, 25 | No significant cytotoxicity observed |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-benzyl-5-nitro-1-benzothiophene-2-carboxamide. Key findings include:

- Substituent Effects : Variations in substituents on the benzyl moiety significantly influence both activity and selectivity against targeted enzymes. For instance, electron-withdrawing groups at specific positions enhance anti-acetylcholinesterase (AChE) activity .

Comparative Analysis with Related Compounds

A comparison with structurally related compounds highlights the unique features and potential advantages of N-benzyl-5-nitro-1-benzothiophene-2-carboxamide:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-benzyl-5-nitro-1-benzothiophene-2-carboxamide | C15H12N2O3S | Contains a nitro group; potential for diverse biological activity |

| N,N-dibenzyl-5-nitro-1-benzothiophene-2-carboxamide | C17H16N2O3S | Dual benzyl substitution enhances lipophilicity |

| 5-Nitro-N-phenyl-1-benzothiophene-2-carboxamide | C15H12N2O3S | Contains a phenyl instead of dibenzyl; different reactivity |

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications:

- Anticancer Activity : A study evaluating the anticancer effects of benzothiophene derivatives found that modifications at the 5-position significantly influenced cytotoxicity against various cancer cell lines .

- Antimicrobial Efficacy : Research on related nitro compounds demonstrated potent antitubercular activity against Mycobacterium tuberculosis, suggesting that structural analogs may offer similar benefits .

Propriétés

IUPAC Name |

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c19-16(17-10-11-4-2-1-3-5-11)15-9-12-8-13(18(20)21)6-7-14(12)22-15/h1-9H,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAOVXBXYUIQKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.